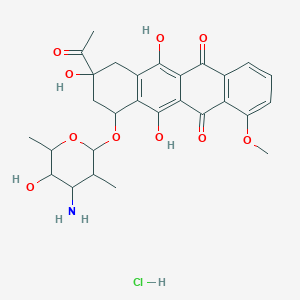

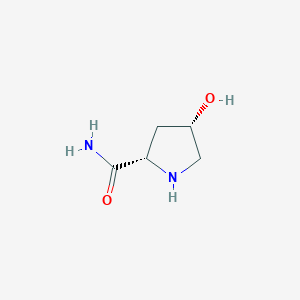

3-(氰甲基)-N-甲基-1H-吲哚-5-甲磺酰胺

描述

Synthesis Analysis

The synthesis of indole derivatives, as mentioned in the first paper, involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole. The reaction's feasibility is influenced by the redox potential of the starting amides and steric factors. The presence of a free C=C bond in the quinoid ring of the starting arylsulfonamides allows the reaction to proceed under a 1,4-addition scheme, leading to the formation of biologically active N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides. High redox potential in N-(4-oxocyclohexa-2,5-diene-1-ylidene)aroylamides results in both reduction and 1,4-addition, with the 1,4-addition product being obtained only for the 2,3-dimethyl derivative .

Molecular Structure Analysis

The second and third papers provide insights into the molecular structure of related compounds. In N-(2,3-Dichlorophenyl)methanesulfonamide, the N—H bond is syn to both ortho- and meta-chloro substituents, which is a contrast to other similar compounds. The bond parameters are generally consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The molecular packing is characterized by chains formed through N—H⋯O hydrogen bonding . Similarly, N-(3,4-Dichlorophenyl)methanesulfonamide exhibits a syn conformation of the N—H bond to the meta-chloro group, with the molecules forming dimers through N—H⋯O hydrogen bonds and C—H⋯O interactions between dimers leading to a ribbonlike structure .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" specifically. However, the general reactivity of the indole and methanesulfonamide moieties can be inferred from the provided data. The indole derivatives synthesized in the first paper show potential biological activity, suggesting that similar compounds could also exhibit reactivity conducive to biological interactions . The hydrogen bonding observed in the structures of related methanesulfonamides indicates a potential for similar interactions in "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" .

Physical and Chemical Properties Analysis

The fourth paper discusses the structural characterization of N-(2-cyanophenyl)disulfonamides, which are structurally related to the compound of interest. The characterization techniques include NMR, IR, mass spectrometry, and X-ray diffraction, with DFT calculations confirming the optimized structural parameters. These techniques and computational studies provide a comprehensive understanding of the physical and chemical properties of the compounds, which could be analogous to "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" .

科学研究应用

吲哚的合成与分类

吲哚衍生物,例如“3-(氰甲基)-N-甲基-1H-吲哚-5-甲磺酰胺”,由于存在于天然产物和药物中,在有机化学中发挥着至关重要的作用。Taber 和 Tirunahari (2011) 的一篇综合综述提供了一个对所有吲哚合成进行分类的框架,强调了吲哚生物碱在激发有机合成化学家方面的意义。他们的工作提供了制备吲哚衍生物的方法的见解,可能包括“3-(氰甲基)-N-甲基-1H-吲哚-5-甲磺酰胺”等化合物(Taber & Tirunahari, 2011)。

绿色化学和甲烷转化

将甲烷转化为更有价值的化合物是绿色化学的一个领域,对可持续性具有重大意义。Adebajo (2007) 讨论了芳烃的催化甲基化作为将甲烷转化为更高碳氢化合物的新的途径。这项研究强调了使用甲烷(一种温室气体)作为合成复杂有机分子(可能包括“3-(氰甲基)-N-甲基-1H-吲哚-5-甲磺酰胺”)的原料的潜力(Adebajo, 2007)。

甲烷的均相功能化

Gunsalus 等人(2017 年)综述了将甲烷转化为功能化产物的均相体系。他们根据实际和机理考虑对各种报告进行分类,为理解甲烷转化为具有附加值的化合物提供了背景。这种研究背景可能为利用甲烷作为碳源合成和应用“3-(氰甲基)-N-甲基-1H-吲哚-5-甲磺酰胺”提供基础(Gunsalus 等,2017)。

属性

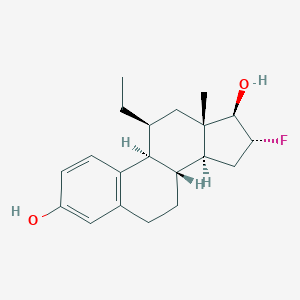

IUPAC Name |

1-[3-(cyanomethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBOCMIZDNGJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)